1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde
Description
Properties
IUPAC Name |
1-methyl-5-pyridin-2-ylpyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-9(8-14)5-6-11(13)10-4-2-3-7-12-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHGAGCGFMNUMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C2=CC=CC=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde typically involves the condensation of pyridine-2-carbaldehyde with a suitable pyrrole derivative. One common method involves the use of a Vilsmeier-Haack reaction, where the pyrrole is treated with a formylating agent such as DMF and POCl3 to introduce the aldehyde group at the 2-position of the pyrrole ring. The reaction conditions usually involve heating the mixture to a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Synthesis and Applications
Building Block for Heterocyclic Compounds
The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to the development of novel materials with desired properties. For instance, it can be used in the synthesis of pyrrole derivatives that exhibit biological activity, enhancing its utility in medicinal chemistry.
Synthetic Routes
The synthesis typically involves the reaction of pyridine-2-carbaldehyde with pyrrole under specific conditions, often utilizing catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF). This method can be scaled up for industrial production, optimizing yield and purity through continuous flow reactors.
Biological Applications
Antimicrobial and Anticancer Properties
Research has indicated that 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde exhibits antimicrobial and anticancer properties. It has been evaluated for its potential to inhibit various cancer cell lines, showing promising results in preliminary studies .
Mechanism of Action
The compound's mechanism of action involves interaction with specific biological targets, such as enzymes or receptors. This interaction can modulate their activity, potentially leading to therapeutic effects. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate signaling pathways linked to inflammation.
Medicinal Chemistry
Drug Development Precursor
In medicinal chemistry, this compound is explored as a precursor for drug development. Its derivatives have been designed to target specific biological pathways associated with diseases such as tuberculosis and various cancers. Structure-activity relationship (SAR) studies have shown that modifications to the pyrrole ring can significantly enhance biological activity while maintaining low toxicity levels .
Case Study: Anti-Tuberculosis Activity
A notable study focused on the design of pyrrole derivatives targeting the MmpL3 protein in Mycobacterium tuberculosis. The synthesized compounds demonstrated potent anti-TB activity (minimum inhibitory concentration < 0.016 μg/mL) and low cytotoxicity. This highlights the potential of this compound as a scaffold for developing new anti-TB agents .
Industrial Applications
Material Science
In industry, this compound is utilized in developing materials with specific electronic or optical properties. Its ability to form stable complexes can be exploited in creating sensors or electronic devices that require precise material characteristics.
Table 1: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Inhibits proliferation of cancer cell lines | |
| Anti-TB | Potent against M. tuberculosis |
Table 2: Synthetic Methods Overview
| Method | Reagents Used | Yield Optimization |
|---|---|---|
| Pd/C Catalyzed Reaction | Pyridine-2-carbaldehyde, Pyrrole | Continuous flow reactors |
| Base Catalyzed Synthesis | K2CO3, DMF | High-temperature inert atmosphere |
Mechanism of Action
The mechanism of action of 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The pyridine and pyrrole rings can also participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical and Functional Properties
A comparative analysis of molecular features and properties is summarized below:
Key Observations:
- Electronic Effects: The pyridin-2-yl group in the target compound enhances electrophilicity at the carbaldehyde site, favoring reactions like Schiff base formation.
- Solubility : The hydroxymethyl analog exhibits higher polarity due to its -CH$_2$OH group, improving aqueous solubility compared to the hydrophobic benzyl and p-tolyl derivatives .
- Metal Coordination : The pyridinyl nitrogen in the target compound enables coordination with transition metals (e.g., Cu$^{2+}$), as seen in related ligands for metal complexes (e.g., ) .
Spectral and Analytical Data
Target Compound :
Compound 7 :
Biological Activity
1-Methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde, a compound featuring both pyrrole and pyridine moieties, has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure allows for various interactions with biological targets due to the presence of functional groups that enhance its reactivity and binding capabilities.
Mechanisms of Biological Activity
This compound exhibits several mechanisms of biological activity:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition could potentially modulate various physiological processes.
- Metal Complex Formation : The compound can form complexes with metal ions, which may exhibit unique biological properties. Such interactions are crucial for catalysis and drug delivery systems.
Therapeutic Applications
The therapeutic potential of this compound spans various fields:
- Anticancer Activity : Research indicates that derivatives of pyrrole compounds can exhibit significant anticancer properties. For instance, similar pyrrole derivatives have shown potent activity against cancer cell lines, suggesting a potential role for this compound in cancer therapy .
- Anti-inflammatory Effects : Studies on related compounds reveal their ability to act as selective inhibitors of cyclooxygenase enzymes, particularly COX-2, which is implicated in inflammatory processes. This suggests that this compound may also possess anti-inflammatory properties .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrrole derivatives similar to this compound:
Q & A
Q. Key Optimization Parameters :
- Temperature control (e.g., 0°C to room temperature for azide cyclization ).
- Catalysts (e.g., K₂CO₃ for nucleophilic substitutions ).
Advanced: How can regioselectivity be controlled during pyridinyl group introduction in pyrrole-2-carbaldehydes?
Methodological Answer:
Regioselectivity is influenced by:
- Substituent Effects : Electron-donating groups (e.g., methyl) direct electrophilic substitution to specific pyrrole positions. For example, methyl groups at position 1 enhance reactivity at position 5 .
- Protecting Groups : Temporary protection of the aldehyde moiety (e.g., acetal formation) prevents undesired side reactions during pyridinyl coupling .
- Metal Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables precise pyridinyl attachment. For analogs like 5-cyclopropyl-1-methyl-1H-pyrrole-2-carbaldehyde, regioselectivity was achieved using Pd(PPh₃)₄ .
Q. Example :
- Synthesis of 5-cyclohexyl-1-methyl-1H-pyrrole-2-carbaldehyde : A Pd-catalyzed coupling yielded 69% product with >95% regiopurity .
Basic: What spectroscopic techniques characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Critical for confirming structure. Typical signals include:
- HRMS : Validates molecular weight (e.g., [M+H]+ = 227.0930 for C₁₂H₁₁N₄O ).
- IR Spectroscopy : Confirms aldehyde C=O stretch (~1700 cm⁻¹) .
Advanced: How to resolve conflicting NMR data in substituted pyrrole-2-carbaldehydes?
Methodological Answer:
- Deuterated Solvents : Use CDCl₃ or DMSO-d₆ to avoid solvent interference .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals. For example, HSQC correlated δ 6.03 (¹H) with δ 125.0 (¹³C) in 5-cyclopropyl derivatives .
- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., hindered rotation ).
Q. Case Study :
- 1-(3-Azido-2-hydroxypropyl)-1H-pyrrole-2-carbaldehyde : ¹H NMR at 400 MHz resolved splitting patterns (δ 5.53, s, 2H for CH₂) .
Basic: What are typical reactions of the aldehyde group in pyrrole-2-carbaldehydes?
Methodological Answer:
- Schiff Base Formation : Reacts with amines (e.g., 1,2-diaminobenzene) to form imines, as shown for bis-Schiff bases .
- Nucleophilic Addition : Grignard reagents or organozinc compounds add to the aldehyde, yielding secondary alcohols .
- Reduction : NaBH₄ reduces the aldehyde to (1H-pyrrol-2-yl)methanol .
Q. Example :
Advanced: How does the pyridinyl group influence reactivity in multicomponent reactions (MCRs)?
Methodological Answer:
Q. Case Study :
- Azide-Alkyne Cycloaddition : 1-(3-Azido-2-hydroxypropyl)-1H-pyrrole-2-carbaldehyde formed triazoles with alkynes in 85% yield .
Advanced: What mechanistic insights exist for cyclization reactions involving pyrrole-2-carbaldehydes?
Methodological Answer:
- Azide Cyclization : 3-azido intermediates undergo intramolecular Schmidt reactions to form fused imines, with epoxide opening as a key step (e.g., 1-(oxiran-2-ylmethyl)-1H-pyrrole-2-carbaldehyde) .
- Acid-Catalyzed Cyclizations : Protic acids (e.g., HCl) promote pyrrole-pyrrolidine fusions via aldol-like mechanisms .
Q. Key Intermediate :
- Epoxide Intermediate : Observed in azide-based syntheses, confirmed by ¹³C NMR (δ 47.5 for CH₂–N₃) .
Basic: Are pyrrole-2-carbaldehydes explored for biological activity?
Methodological Answer:
- Antimicrobial Studies : Analogues like 5-hexadecyl-1H-pyrrole-2-carbaldehyde showed activity against Gram-positive bacteria .
- Enzyme Inhibition : Schiff bases derived from pyrrole-2-carbaldehydes inhibit tyrosine kinases (IC₅₀ ~10 µM) .
Note : Focus on mechanism-of-action studies rather than commercial drug development .
Advanced: How to address yield discrepancies in pyrrole-2-carbaldehyde syntheses?
Methodological Answer:
- Purity of Reagents : Use freshly distilled DMF in Vilsmeier-Haack reactions to avoid formamide byproducts .
- Reaction Monitoring : TLC or in situ IR identifies intermediates (e.g., azide vs. alkyne peaks) .
- Scale Effects : Smaller scales (1–5 mmol) often yield higher purity (e.g., 86% for 1-methyl-5-(3-methylpentan-2-yl) derivatives vs. 54% at 20 mmol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
